molecular formula C10H7F3N2OS B3041953 4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine CAS No. 436151-95-0

4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine

Cat. No.: B3041953
CAS No.: 436151-95-0
M. Wt: 260.24 g/mol
InChI Key: PWVLBESTTRJTFT-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine is a thiazole derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring attached to the thiazole core. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances metabolic stability and influences electronic properties critical for biological interactions . Its synthesis typically involves cyclization reactions between substituted acetophenones and thiourea derivatives under basic conditions, as observed in analogous thiazole syntheses . Structural characterization via NMR (¹H, ¹⁹F), mass spectrometry, and elemental analysis confirms its identity .

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-17-9(14)15-8/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVLBESTTRJTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436151-95-0
Record name 436151-95-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The synthesis begins with the formation of a pyrrole intermediate via the Paal-Knorr reaction. 4-Trifluoromethoxyaniline is condensed with a 1,4-diketone—typically 2,5-hexanedione —in acetic acid at 120°C for 4 hours (Scheme 1). This step yields 2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole (Compound 3), a critical intermediate for subsequent functionalization.

Key Reaction Conditions:

  • Solvent: Acetic acid
  • Temperature: 120°C
  • Time: 4 hours
  • Yield: ~75–80%

The reaction proceeds via acid-catalyzed cyclocondensation, where the diketone undergoes enolization and nucleophilic attack by the aniline’s amino group, followed by dehydration to form the pyrrole ring.

Chloroacetylation Reaction

The pyrrole intermediate is functionalized at the 3-position through chloroacetylation. 2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole reacts with chloroacetonitrile in the presence of gaseous HCl at 5–10°C for 24 hours (Scheme 2). This step introduces a chloroacetyl group, yielding 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone (Compound 5).

Key Reaction Conditions:

  • Reagent: Chloroacetonitrile, HCl (gas)
  • Temperature: 5–10°C
  • Time: 24 hours
  • Yield: ~70%

The chloroacetyl group serves as a versatile handle for subsequent heterocyclization, enabling the introduction of the thiazole ring.

Thiazole Ring Formation via Heterocyclization

The final step involves cyclization of the chloroacetylpyrrole with thiourea to form the thiazole-2-amine moiety. A mixture of Compound 5 and thiourea in ethanol is refluxed for 5 hours, leading to the formation of 4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-ylamine (Compound 9d).

Key Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: Reflux (80°C)
  • Time: 5 hours
  • Yield: 65%

The mechanism involves nucleophilic displacement of the chlorine atom by the thiourea’s sulfur, followed by cyclization and elimination of HCl to form the thiazole ring. The amine group is retained at the 2-position of the thiazole (Scheme 3).

Detailed Experimental Procedures

Synthesis of 2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole

  • Reactants: 4-Trifluoromethoxyaniline (10 mmol), 2,5-hexanedione (12 mmol).
  • Procedure: Combine reactants in acetic acid (50 mL), reflux at 120°C for 4 hours.
  • Work-up: Cool, pour into ice water, filter, and recrystallize from ethanol.
  • Yield: 78%.

Chloroacetylation of Pyrrole Intermediate

  • Reactants: Compound 3 (5 mmol), chloroacetonitrile (6 mmol), HCl (gas).
  • Procedure: Add chloroacetonitrile to a cooled (5–10°C) solution of Compound 3 in dichloromethane. Bubble HCl gas for 24 hours.
  • Work-up: Quench with water, extract with CH2Cl2, dry over Na2SO4, and concentrate.
  • Yield: 70%.

Thiazole Cyclization with Thiourea

  • Reactants: Compound 5 (5 mmol), thiourea (5 mmol).
  • Procedure: Reflux in ethanol (40 mL) for 5 hours.
  • Work-up: Cool, filter precipitated solid, recrystallize from ethanol.
  • Yield: 65%.

Optimization and Reaction Conditions

Solvent and Base Effects

  • Chloroacetylation: Dichloromethane with HCl gas provided optimal electrophilic activation.
  • Thiazole Cyclization: Ethanol facilitated high solubility of thiourea and mild reaction conditions, minimizing side reactions.

Temperature and Time

  • Lower temperatures (5–10°C) during chloroacetylation prevented over-reaction.
  • Prolonged reflux (5 hours) ensured complete cyclization in the thiazole formation step.

Characterization and Analytical Data

Spectroscopic Characterization

Parameter Data for Compound 9d
1H NMR (DMSO-d6) δ 2.02 (s, 3H), 2.12 (s, 3H), 6.27 (s, 1H), 6.49 (s, 1H), 7.43 (d, J = 8.7 Hz, 2H), 7.48 (d, J = 8.7 Hz, 2H), 9.10 (br s, 2H).
19F NMR -57.70 ppm (CF3O).
MS (m/z) 354.0 (M+1)+.
Elemental Analysis Calcd: C 54.38%, H 3.99%, N 11.89%; Found: C 54.46%, H 4.07%, N 11.80%.

Applications and Pharmacological Relevance

While beyond the scope of preparation methods, preliminary studies indicate that fluorinated thiazoles like Compound 9d are evaluated for anti-cancer activity , particularly in prostate cancer models. The trifluoromethoxy group enhances metabolic stability, making such compounds candidates for drug development.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Potential Applications

  • Pharmaceuticals: It may serve as a lead compound in drug development targeting bacterial infections or cancer due to its biological activities.
  • Synthesis of New Compounds: The reactions it undergoes enable the synthesis of new compounds with potentially enhanced biological properties.
  • Hypertension Treatment: Similar compounds have shown a blood pressure-lowering effect, suggesting potential in treating hypertension .

Interaction Studies

Interaction studies are crucial for understanding how 4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine interacts with biological targets. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR)
  • X-ray crystallography
  • Molecular docking

Several compounds share structural similarities with this compound.

Compound NameKey FeaturesBiological Activity
4-(4-Bromophenyl)thiazol-2-amineBromine substituent enhances reactivityAntimicrobial and anticancer
5-MethylthiazoleMethyl group at position 5Antimicrobial
2-Amino-thiazoleBasic thiazole structureAntiviral
3-(Trifluoromethyl)anilineTrifluoromethyl group enhances lipophilicityAnticancer

The unique trifluoromethoxy substituent distinguishes this compound from others by enhancing its electronic properties and potentially improving its binding affinity to biological targets, which may contribute to its biological activities compared to structurally similar compounds.

Safety and Hazards

This compound is classified as an irritant . It can cause skin and serious eye irritation and may cause respiratory irritation .

GHS Hazard Statements :

  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Precautionary statements :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P264: Wash skin thoroughly after handling.
  • P271: Use only outdoors or in a well-ventilated area.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P302+P352: IF ON SKIN: Wash with plenty of water.
  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.
  • P321: Specific treatment (see on this label).
  • P332+P313: If skin irritation occurs: Get medical advice/attention.
  • P337+P313: If eye irritation persists: Get medical advice/attention.
  • P362+P364: Take off contaminated clothing and wash it before reuse.
  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.
  • P405: Store locked up.
  • P501: Dispose of contents/container to an approved waste disposal plant.

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine and related thiazol-2-ylamine derivatives.

Compound Substituent Molecular Weight Key Properties Reference
This compound -OCF₃ (para) 260.24 g/mol High electron-withdrawing effect; enhanced metabolic stability; planar conformation
4-(3-Trifluoromethoxyphenyl)thiazol-2-ylamine -OCF₃ (meta) 260.24 g/mol Reduced planarity due to meta substitution; altered binding affinity
4-(4-Methoxyphenyl)thiazol-2-amine -OCH₃ (para) 206.28 g/mol Electron-donating group; lower metabolic stability; increased solubility
4-(4-Cyclohexylphenyl)thiazol-2-amine -C₆H₁₁ (para) 285.43 g/mol High lipophilicity; bulky substituent may hinder target binding
4-(4-Propoxyphenyl)thiazol-2-amine -OCH₂CH₂CH₃ (para) 234.33 g/mol Increased lipophilicity; potential for improved membrane permeability
4-p-Tolyl-thiazol-2-ylamine -CH₃ (para) 190.26 g/mol Electron-neutral substituent; simpler structure with moderate activity

Structural and Electronic Effects

  • Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than methoxy (-OCH₃), leading to reduced electron density on the thiazole ring. This enhances stability against oxidative metabolism but may reduce solubility in polar solvents .
  • Positional Isomerism : Para-substituted derivatives (e.g., 4-(4-Trifluoromethoxyphenyl)) exhibit greater planarity compared to meta-substituted analogs (e.g., 4-(3-Trifluoromethoxyphenyl)), which can adopt perpendicular conformations that disrupt binding to flat enzymatic pockets .
  • Bulk and Lipophilicity : Bulky substituents like cyclohexyl (4-(4-Cyclohexylphenyl)) increase lipophilicity (logP ~4.5) but may sterically hinder interactions with target proteins. In contrast, the trifluoromethoxy group balances moderate lipophilicity (logP ~2.8) with favorable electronic effects .

Biological Activity

4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a trifluoromethoxyphenyl group. Its molecular formula is C10H8F3N2S, with a molecular weight of approximately 236.24 g/mol. The presence of the trifluoromethoxy group significantly influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting tubulin polymerization. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer) with IC50 values often below 10 μg/mL .
  • Anti-inflammatory Effects : In vitro studies suggest that thiazole derivatives can inhibit key inflammatory pathways. The compound's effectiveness was evaluated using models of inflammation in mice, where it was administered at various doses to assess its ability to reduce paw edema induced by carrageenan .
  • Antimicrobial Properties : Preliminary investigations indicate that thiazole derivatives may possess antibacterial properties, particularly against E. coli and other pathogenic bacteria. This is attributed to their ability to interfere with bacterial cell processes .

Table 1: Biological Activities of this compound

Activity TypeTarget Cells/OrganismsIC50/EffectivenessReference
AnticancerA549 (Lung Cancer)< 10 μg/mL
MCF-7 (Breast Cancer)1.14 - 2.41 μg/mL
Anti-inflammatoryMouse ModelSignificant reduction in edema
AntimicrobialE. coliPotent activity observed

Case Studies

  • Anticancer Mechanism : A study focused on the mechanism behind the anticancer properties of thiazole derivatives, including this compound, revealed that these compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The binding affinity to the colchicine site on tubulin was confirmed through in silico docking studies.
  • Inflammation Model : In a controlled experiment involving carrageenan-induced paw edema in mice, various doses of the compound were tested. Results indicated a dose-dependent reduction in inflammation, suggesting potential therapeutic applications for inflammatory diseases .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substituents can enhance potency and selectivity against specific biological targets .

Moreover, ongoing studies are exploring the pharmacokinetics and bioavailability of these compounds to better understand their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 4-(4-trifluoromethoxyphenyl)thiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via:
  • Hantzsch Thiazole Synthesis : Reacting α-haloketones (e.g., 4-trifluoromethoxyphenacyl bromide) with thiourea in ethanol under reflux. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Coupling Reactions : Use 2-aminothiazole derivatives with aryl isothiocyanates in DMF with KOH as a base. Monitor progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Acid Chloride Condensation : React acid chlorides (e.g., 4-trifluoromethoxyphenylacetic acid chloride) with 2-aminothiazole in dry pyridine at 0–10°C. Wash with dilute HCl to remove unreacted reagents .

Q. How to characterize the purity and structure of 4-(4-trifluoromethoxyphenyl)thiazol-2-amine?

  • Analytical Workflow :

Elemental Analysis : Confirm C, H, N, S content (e.g., calculated for C10H7F3N2OS: C 46.16%, H 2.71%; observed: C 45.98%, H 2.69%) .

Q. Spectroscopy :

  • 1H/13C NMR : Key signals include δ ~7.8 ppm (aromatic protons), δ ~7.1 ppm (thiazole C-H), and δ ~160 ppm (C=N in thiazole) .
  • LCMS : Confirm molecular ion peak at m/z 261 [M+H]+ .

X-ray Crystallography (if crystals form): Resolve bond lengths/angles (e.g., C-S bond ~1.74 Å in thiazole core) .

Q. What in vitro assays are suitable for initial biological screening?

  • Cytotoxicity Testing :
  • Sulforhodamine B (SRB) Assay : Fix cells (e.g., HeLa) with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm. IC50 values can be compared to cisplatin controls .
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. Use 10 µM compound concentration and ATP as a cofactor .

Advanced Research Questions

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodology :
  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the phenyl ring. Compare IC50 shifts in cytotoxicity assays .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., prion proteins). Prioritize derivatives with predicted ΔG < -8 kcal/mol .

Q. How to resolve contradictions in biological activity data across studies?

  • Troubleshooting Steps :

Assay Replication : Repeat under standardized conditions (e.g., 48 hr incubation, 10% FBS).

Orthogonal Assays : Confirm cytotoxicity via SRB () and MTT assays. Discrepancies may indicate assay-specific artifacts.

Check Compound Stability : Perform HPLC before/after incubation to detect degradation (e.g., trifluoromethoxy group hydrolysis) .

Q. What computational methods predict target interactions for this compound?

  • Approaches :
  • Molecular Dynamics (MD) Simulations : Simulate binding to amyloid-beta (40 ns trajectory, GROMACS). Analyze RMSD < 2 Å for stable docking .
  • QSAR Modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate with antimicrobial activity. Validate via leave-one-out cross-validation (R² > 0.7) .

Q. How to study the mechanism of action in neurodegenerative disease models?

  • Experimental Design :
  • In Vitro : Treat prion-infected neuronal cells (e.g., SN56) and measure misfolded protein clearance via Western blot (anti-PrP antibody) .
  • Gene Expression Profiling : Use RNA-seq to identify pathways (e.g., autophagy) modulated by the compound. Validate with qPCR (fold-change > 2) .

Q. How to address low aqueous solubility during formulation?

  • Strategies :
  • Salt Formation : React with HCl to form a hydrochloride salt (improves solubility by ~10-fold) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) using emulsion-solvent evaporation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine
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4-(4-Trifluoromethoxyphenyl)thiazol-2-ylamine

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